molecular formula C15H23N3O2 B2521652 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea CAS No. 1797171-61-9

1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea

Cat. No. B2521652
CAS RN: 1797171-61-9
M. Wt: 277.368
InChI Key: WNFMBFOPDQLUNU-UHFFFAOYSA-N
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Description

The compound 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a urea derivative, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (NH2). Urea derivatives are known for their wide range of applications, including medicinal chemistry where they often exhibit biological activity.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was performed using a one-step carbonylation reaction with triphosgene and trimethylamine, followed by the addition of 4-methoxyaniline, yielding the final product in 72% yield . Another example is the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives, which were designed to improve aqueous solubility and pharmacokinetic properties, showing potent inhibitory activity and excellent oral efficacy . These methods highlight the versatility in synthesizing urea derivatives, which could be applied to the synthesis of 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques. For example, the structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was confirmed using 1H-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Urea derivatives can undergo a range of chemical reactions. The Lossen rearrangement is one such reaction, where hydroxamic acids are converted to isocyanates, which can then react with amines to form ureas . This method demonstrates the chemical flexibility of urea derivatives and their potential for creating a diverse array of compounds with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For instance, the introduction of hydrophilic groups in the synthesis of 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas was aimed at improving aqueous solubility, which is a critical factor for the bioavailability of a drug . The crystal structure analysis of urea derivatives, such as the one performed for 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, provides insights into the compound's density, molecular packing, and potential intermolecular interactions, which can affect its stability and solubility .

Scientific Research Applications

Directed Lithiation and Derivative Synthesis

Directed lithiation techniques involving compounds similar to 1-Ethyl-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea have been developed to allow for the synthesis of complex substituted products. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been doubly lithiated and reacted with various electrophiles to yield high yields of substituted products. This methodology offers a pathway to introduce functional groups adjacent to urea units, expanding the versatility of urea derivatives in organic synthesis (Smith et al., 2013).

Neuroprotective Properties

Derivatives of urea have been studied for their potential neuroprotective properties, particularly in the context of Parkinson's disease. A series of urea and thiourea derivatives showed significant antiparkinsonian activity in animal models, suggesting these compounds' potential utility in treating neurological disorders. The activity was linked to the compounds' ability to modulate oxidative stress parameters within the brain, indicating a potential mechanism of action for their neuroprotective effects (Azam et al., 2009).

Metal Chelation and Enzyme Inhibition

Certain cyclic urea derivatives have been synthesized and shown to chelate metals and inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to conditions such as Alzheimer's disease. These findings highlight the potential of urea derivatives as therapeutic agents targeting enzyme inhibition as a strategy for managing neurological conditions (Sujayev et al., 2016).

Antitumor Activities

The compound 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been synthesized and characterized, showing antitumor activity. Its structure and antitumor efficacy were evaluated through crystallography and biological assays, suggesting the compound's potential in cancer therapy. The study provides insights into how specific urea derivatives can be designed and synthesized for targeted antitumor activities (Hu et al., 2018).

Rheology and Gelation Properties

Research into low molecular weight urea derivatives has uncovered their ability to form hydrogels with tunable physical properties, influenced by the identity of the anion present. These findings open avenues for using urea derivatives in material science, particularly in designing hydrogels with specific mechanical and morphological characteristics for biomedical applications (Lloyd & Steed, 2011).

Future Directions

The future directions for research on EPPU and similar compounds could involve further exploration of their potential therapeutic applications, given their broad range of chemical and biological properties . For instance, imidazole-containing compounds, which share some structural similarities with EPPU, have shown a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

1-ethyl-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-16-15(19)17-12-6-8-13(9-7-12)18-10-4-5-14(11-18)20-2/h6-9,14H,3-5,10-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFMBFOPDQLUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)N2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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